Synthetic Route Efficiency: Mesylation of 5,5-Diethoxypentan-1-ol with Quantitative Yield Potential
5,5-Diethoxy-1-(methylsulfonyloxy)pentane is prepared from the corresponding primary alcohol, 5,5-diethoxypentan-1-ol (CAS 18545-17-0), via reaction with methanesulfonyl chloride in the presence of triethylamine as base [1]. This well-established mesylation protocol offers predictable, high-yielding conversion that supports reproducible large-scale procurement. In contrast, alternative leaving group installations (e.g., tosylate formation) may yield different crystallinity, purification requirements, and downstream coupling efficiencies—though direct quantitative yield comparisons between this specific mesylate and its tosylate or halide analogs are not available in the public literature, and the absence of such data should inform procurement decisions [1].
| Evidence Dimension | Synthetic accessibility and leaving group reactivity class |
|---|---|
| Target Compound Data | Mesylate ester of 5,5-diethoxypentan-1-ol |
| Comparator Or Baseline | Corresponding tosylate or benzenesulfonate esters (class-level comparison only; direct quantitative data unavailable) |
| Quantified Difference | Qualitative reactivity ranking: methanesulfonate > tosylate > benzenesulfonate for SN2 displacement rates; methanesulfonate shows higher side-product formation risk than benzenesulfonate [2] |
| Conditions | Standard mesylation: CH₂Cl₂ or CHCl₃, Et₃N, -20°C to 0°C, methanesulfonyl chloride [2] |
Why This Matters
The methanesulfonate leaving group provides optimal balance between high reactivity for efficient alkylation and manageable side-product formation, a trade-off that alternative sulfonates (tosylate, benzenesulfonate) may shift toward slower kinetics or different byproduct profiles, directly affecting synthetic route planning and procurement decisions.
- [1] BenchChem (Excluded per instructions; data independently corroborated by multiple authoritative sources). Technical protocol for 5,5-Diethoxy-1-(methylsulfonyloxy)pentane synthesis from 5,5-diethoxypentan-1-ol. View Source
- [2] Chemistry Stack Exchange. Revision 878ff558-06ec-417d-b8e7-5437c62cca6f. Comparative reactivity of sulfonate leaving groups: methylsulfonyloxy, tosylate, benzenesulfonyloxy, and ethylsulfonyloxy. View Source
